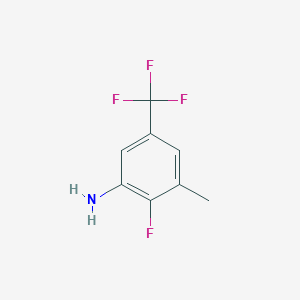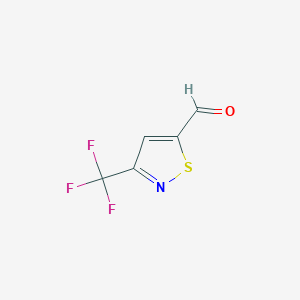
2-Fluoro-3-methyl-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-3-methyl-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1509586-85-9 . It has a molecular weight of 193.14 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” from 4-Fluoro-3-nitrobenzotrifluoride and Iron has been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C8H7F4N . The InChI code is 1S/C8H7F4N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3 and the InChI key is AKXPKODZTBOBSN-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” may be used in chemical synthesis studies . For instance, 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 193.14 . The compound has a density of 1.378 g/mL at 25 °C , a boiling point of 210°C , and a refractive index of 1.461 .Applications De Recherche Scientifique
Monodentate Transient Directing Group in Organic Synthesis
2-Fluoro-5-(trifluoromethyl)aniline serves as an effective monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds with high efficiency and functional group tolerance. This application highlights its role in diversifying synthetic routes for complex organic molecules (Wu et al., 2021).
Metal Complex Synthesis and Characterization
The compound is integral to the synthesis of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines. These complexes, characterized for their structure and antiproliferative activity, showcase the compound's utility in creating materials with potential biomedical applications (Kasumov et al., 2016).
Sensor Development for Aromatic Amine and Acid Vapor
In sensor technology, derivatives of 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline have been utilized in the development of nanofiber sensors for aromatic amine and volatile acid vapors. These sensors demonstrate high sensitivity and quick response times, indicating their potential for environmental and safety monitoring (Xue et al., 2017).
Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
The compound has also been used in palladium-catalyzed direct dehydrogenative cross-coupling reactions of benzaldehydes with arenes, leading to the synthesis of 9-fluorenones. This process exemplifies its applicability in facilitating novel cross-coupling reactions for the synthesis of valuable organic compounds (Wang et al., 2019).
Intermediate for Antitumor Agent Synthesis
Furthermore, it acts as a key intermediate in the synthesis of antitumor agents, demonstrating its critical role in pharmaceutical synthesis and development (Shijing, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXPKODZTBOBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2745193.png)
![Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)

![1,3-Dimethyl-6-[5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2745200.png)
![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone](/img/structure/B2745203.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2745205.png)
![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2745208.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2745213.png)
